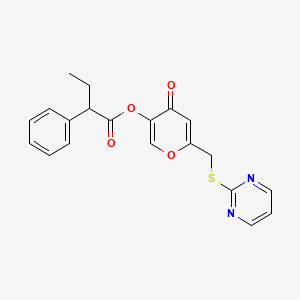

![molecular formula C9H12N2O2 B2367007 Methyl N-[(4-aminophenyl)methyl]carbamate CAS No. 850791-48-9](/img/structure/B2367007.png)

Methyl N-[(4-aminophenyl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

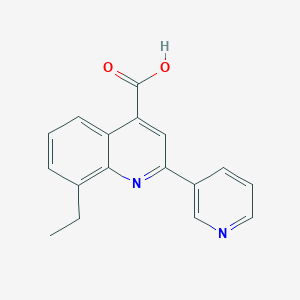

“Methyl N-[(4-aminophenyl)methyl]carbamate” is an organic compound. Its IUPAC name is methyl 4-aminobenzylcarbamate .

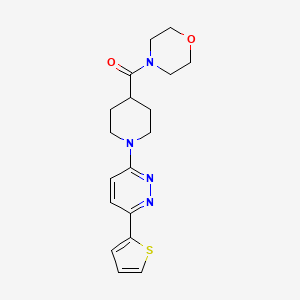

Molecular Structure Analysis

The molecular structure of “Methyl N-[(4-aminophenyl)methyl]carbamate” is represented by the InChI code: 1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis

“Methyl N-[(4-aminophenyl)methyl]carbamate” is a powder at room temperature . It has a melting point of 84-86 degrees Celsius .Aplicaciones Científicas De Investigación

Spectral and Luminescent Properties Study

Methyl N-[(4-aminophenyl)methyl]carbamate has been used in the study of spectral and luminescent properties. The compound forms 1:3 hydrogen bonded complexes with water, and these complexes have been studied using methods of quantum chemistry and the theory of intramolecular photophysical processes .

Photolysis Research

This compound has also been used in photolysis research. The photolysis (light-induced breaking of chemical bonds) of the hydrogen bonded complexes of Methyl N-[(4-aminophenyl)methyl]carbamate has been studied . This research can help understand how the compound behaves under certain conditions and can lead to the development of new materials and processes.

Proteomics Research

Methyl N-[(4-aminophenyl)methyl]carbamate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins.

Carbamoylation of Amines

The compound has been used in the carbamoylation of amines . Carbamoylation is a chemical reaction that involves the introduction of a carbamoyl group (CONH2) into a molecule. This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis of Carbamate Esters

Methyl N-[(4-aminophenyl)methyl]carbamate is used in the synthesis of carbamate esters . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry. They are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and can also be used as protecting groups for amine functionality .

Environmental Research

The compound is used in environmental research. Specifically, it is used in the study of environmentally friendly processes for the synthesis of carbamates from amines . This research is important in the development of sustainable and efficient chemical processes.

Safety and Hazards

“Methyl N-[(4-aminophenyl)methyl]carbamate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

methyl N-[(4-aminophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQVSXFZFMRDFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-[(4-aminophenyl)methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2366925.png)

![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)

![2-Chloro-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]propanamide](/img/structure/B2366935.png)

![2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2366936.png)